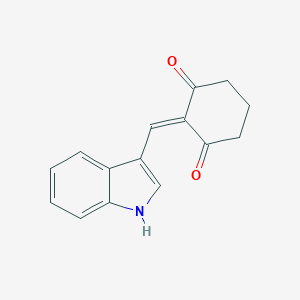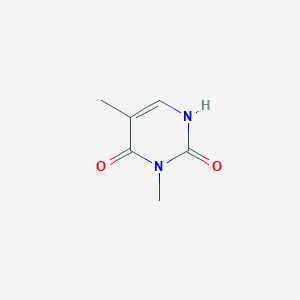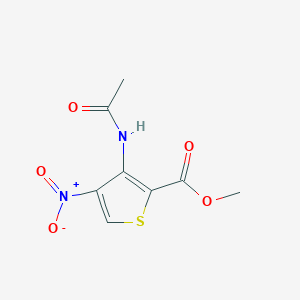
3-Phenyl-3-pyrrolidinol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-3-pyrrolidinol hydrochloride is a chemical compound that belongs to the class of pyrrolidinols. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-Phenyl-3-pyrrolidinol hydrochloride involves the reductive cyclization of 4-amino-3-hydroxybutyronitriles using Raney nickel as a catalyst . Another method includes the hydroxylation of 1-benzoylpyrrolidine by Aspergillus sp. followed by stereoselective esterification using a commercial lipase .
Industrial Production Methods
In industrial settings, this compound can be synthesized by reacting tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate with hydrogen chloride in methanol and diethyl ether under an inert atmosphere . The reaction is typically carried out at temperatures ranging from 0 to 20°C for about 4 hours .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-3-pyrrolidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, methanol, diethyl ether, and Raney nickel . The conditions for these reactions typically involve inert atmospheres and controlled temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of 3-Phenyl-3-pyrrolidinol, which can be used in further chemical synthesis and applications .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-3-pyrrolidinol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It has potential therapeutic applications, including its use in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Phenyl-3-pyrrolidinol hydrochloride include other pyrrolidine derivatives such as:
- 3-Phenyl-3-hydroxypyrrolidine hydrochloride
- 3-Pyrrolidinol, 3-phenyl-, hydrochloride
- 3-Phenyl-3-pyrrolidinol HCl
Uniqueness
What sets this compound apart from other similar compounds is its specific chemical structure and the unique properties it imparts. This compound’s solubility in water and ethanol, along with its potential therapeutic applications, make it a valuable compound in both scientific research and industrial applications.
Eigenschaften
IUPAC Name |
3-phenylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-10(6-7-11-8-10)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWWLCQBZZBGQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488-02-4 |
Source


|
| Record name | 3-Pyrrolidinol, 3-phenyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001488024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrrolidinol, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-phenylpyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














